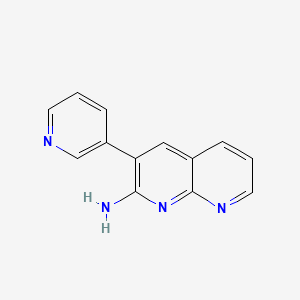

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60467-63-2 |

|---|---|

Molecular Formula |

C13H10N4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-pyridin-3-yl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C13H10N4/c14-12-11(10-4-1-5-15-8-10)7-9-3-2-6-16-13(9)17-12/h1-8H,(H2,14,16,17) |

InChI Key |

OUSHSWGHFKMARD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)N)C3=CN=CC=C3 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 3 Pyridin 3 Yl 1,8 Naphthyridin 2 Amine

Functional Group Modifications on the 1,8-Naphthyridine (B1210474) Nucleus

The 1,8-naphthyridine ring system, being composed of two fused pyridine (B92270) rings, is inherently electron-deficient. This electronic nature generally renders the nucleus resistant to electrophilic aromatic substitution, which typically requires harsh conditions and may lead to a mixture of products or reaction at the more activated pyridine ring of the 3-substituent. nih.govnih.gov

Conversely, the electron-deficient character of the naphthyridine core makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. libretexts.org For instance, a halogen atom, if introduced at positions such as C4 or C7, could be displaced by various nucleophiles. While direct halogenation of the parent 3-(pyridin-3-yl)-1,8-naphthyridin-2-amine is not extensively documented, such functionalization is often achieved during the synthesis of the naphthyridine core itself, for example, by using halogenated precursors.

Another potential modification involves the oxidation of the ring nitrogen atoms to form N-oxides. This transformation can alter the electronic properties of the ring, potentially facilitating both electrophilic and nucleophilic substitution reactions at different positions. nih.gov

Reactions Involving the Amino Group at Position 2 of the Naphthyridine Ring

The primary amino group at the C2-position is a key handle for a wide array of chemical derivatizations. Its nucleophilic character allows for reactions with various electrophiles.

One significant transformation is diazotization , where the 2-amino group is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netrsc.orgorganic-chemistry.org This diazonium intermediate is highly versatile and can be subsequently displaced by a range of nucleophiles. For example, hydrolysis of the diazonium salt in aqueous acid yields the corresponding 2-hydroxy-1,8-naphthyridine derivative. researchgate.net This reaction provides a pathway to convert the amino functionality into a hydroxyl group, significantly altering the molecule's properties.

The 2-amino group can also readily react with anhydrides. For example, condensation with phthalic anhydride (B1165640) in a suitable solvent like N,N-dimethylformamide (DMF) leads to the formation of 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-dione derivatives, effectively capping the amino group with a phthalimide (B116566) moiety. researchgate.net

Furthermore, the amino group can participate in condensation reactions to form carboxamides. The synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides has been achieved through the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides, illustrating another pathway for derivatization at this position. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Diazotization | NaNO₂, H⁺ | Diazonium Salt | researchgate.net, rsc.org |

| Hydrolysis of Diazonium Salt | H₂O, H⁺ | 2-Hydroxy-1,8-naphthyridine | researchgate.net |

| Condensation | Phthalic Anhydride | Phthalimide Derivative | researchgate.net |

| Amide Formation | N-Arylcyanoacetamides | N-Aryl Carboxamide | researchgate.net |

Derivatization of the Pyridine Moiety for Structural Diversification

The 3-(pyridin-3-yl) substituent offers additional opportunities for structural modification. The nitrogen atom within this pyridine ring retains its basic and nucleophilic character, making it a target for derivatization.

N-alkylation or N-quaternization of the pyridine nitrogen can be achieved using alkyl halides. This reaction would introduce a positive charge, forming a pyridinium (B92312) salt. Such a modification would drastically change the solubility and electronic properties of the entire molecule.

N-oxidation of the pyridine nitrogen using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding pyridine N-oxide. This functional group can then direct further substitutions on the pyridine ring or be used in subsequent transformations.

Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature. However, under forcing conditions, reactions such as nitration or halogenation might be possible, likely occurring at positions meta to the ring nitrogen and ortho/para to the naphthyridine substituent.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The inherent structure of 2-amino-1,8-naphthyridines is well-suited for the construction of polycyclic fused heterocyclic systems. The 2-amino group and the adjacent N1-nitrogen atom can act as a binucleophilic system to react with appropriate bifunctional electrophiles, leading to the formation of a new fused ring.

A prominent example is the synthesis of imidazo[1,2-a] mdpi.comnih.govnaphthyridines . This can be achieved by reacting the 2-amino-1,8-naphthyridine scaffold with α-haloketones. The reaction proceeds via an initial N-alkylation of the N1-nitrogen, followed by an intramolecular cyclization involving the 2-amino group. nih.gov

Similarly, researchgate.netmdpi.comnih.govtriazolo[4,3-a] mdpi.comnih.govnaphthyridine systems can be constructed. These syntheses often involve the reaction of a 2-hydrazino-1,8-naphthyridine intermediate (which can be prepared from a 2-chloro precursor) with reagents like carboxylic acids or their derivatives. Alternatively, direct methods from the 2-amino compound can be envisioned. nih.gov These fused systems significantly expand the structural diversity and complexity of the original scaffold.

| Fused System | Typical Reagents | Key Transformation | Reference |

| Imidazo[1,2-a] mdpi.comnih.govnaphthyridine | α-Haloketones | Intramolecular Cyclization | nih.gov |

| researchgate.netmdpi.comnih.govTriazolo[4,3-a] mdpi.comnih.govnaphthyridine | Carboxylic Acid Derivatives | Cyclocondensation | nih.gov |

| Fused Cycloalkanes | 2-Trifluoroacetyl-1-methoxy-cycloalkenes | Intramolecular Cyclization | mdpi.com |

Strategies for N-Alkylation and N-Acylation of Naphthyridine Derivatives

N-alkylation and N-acylation can occur at two primary locations: the exocyclic 2-amino group and the endocyclic ring nitrogens (N1 or N8).

N-acylation of the 2-amino group is a straightforward reaction, typically carried out using acyl chlorides or anhydrides in the presence of a base. The resulting amide (e.g., an acetamide) is significantly less basic and nucleophilic than the parent amine. This transformation can be used to protect the amino group or to modulate the electronic properties of the molecule. For instance, converting the amine to an amide can prevent unwanted side reactions during subsequent electrophilic substitutions on other parts of the molecule. openstax.orglibretexts.org

N-alkylation of the 2-amino group can be more challenging due to the potential for overalkylation, leading to mixtures of secondary and tertiary amines. wikipedia.org However, selective mono-alkylation can be achieved using specific methods like reductive amination or by employing bulky alkylating agents. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds and can be applied to synthesize N-aryl or N-alkyl derivatives from a corresponding 2-halo-1,8-naphthyridine precursor. researchgate.net

N-alkylation of the ring nitrogens typically occurs at the N1 position, leading to a quaternary ammonium (B1175870) salt if an alkyl halide is used. nih.gov This reaction introduces a permanent positive charge and alters the planarity and biological properties of the scaffold. The choice of reaction conditions can often direct the alkylation or acylation to the desired nitrogen atom. For instance, acylation often favors the more nucleophilic exocyclic amino group, while alkylation under certain conditions might favor the ring nitrogen.

| Transformation | Target Site | Reagents | Product | Purpose | Reference |

| N-Acylation | 2-Amino Group | Acyl Chloride, Base | N-Acyl Derivative (Amide) | Protection, Reactivity Modulation | openstax.org |

| N-Alkylation | 2-Amino Group | Alkyl Halide | N-Alkyl Derivative | Structural Diversification | wikipedia.org |

| Buchwald-Hartwig Amination | C2-Position (from halo-precursor) | Amine, Pd-catalyst, Base | 2-Amino Derivative | C-N Bond Formation | researchgate.net |

| N-Alkylation | N1 Ring Nitrogen | Alkyl Halide | Quaternary Salt | Altered Solubility/Electronics | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,8 Naphthyridines

Impact of Substituents on Biological Activity Profiles of Naphthyridine Derivatives

The biological activity of 1,8-naphthyridine (B1210474) derivatives is highly sensitive to the nature and position of various substituents on the core ring structure. Modifications at positions C-2, C-3, and C-7 have been extensively studied to optimize efficacy against different biological targets.

In the context of anticancer activity, substitutions at the C-2 and C-3 positions are particularly significant. For instance, the introduction of bulky, lipophilic groups at the C-2 position has been shown to be beneficial for potent cytotoxic activity. nih.gov A comparative study of derivatives revealed that compounds bearing a C-2 naphthyl ring exhibited significantly more potent cytotoxicity against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines than those with dimethoxy phenyl rings. nih.gov Specifically, compound 16 (from the cited study), with a C-2 naphthyl group, demonstrated exceptional potency with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

Furthermore, modifications at the C-3 position, often involving carboxamide or carbonitrile moieties, play a critical role. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity. nih.govtandfonline.com Compound 47 (from a cited study), a halogen-substituted derivative, was found to have IC₅₀ values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines. nih.govtandfonline.com In contrast, an unsubstituted C-3'-heteroaryl derivative, compound 29 , also showed high potency against PA-1 (ovarian cancer) and SW620 (colorectal cancer) cell lines, with IC₅₀ values of 0.41 µM and 1.4 µM, respectively, indicating that diverse C-3 substituents can confer significant anticancer activity. nih.govtandfonline.comresearchgate.net

Table 1: Impact of C-2 and C-3 Substituents on Anticancer Activity of 1,8-Naphthyridine Derivatives

| Compound ID (from source) | C-2 Substituent | C-3 Substituent Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 16 | Naphthyl | Phenyl | HeLa | 0.7 | nih.gov |

| 16 | Naphthyl | Phenyl | HL-60 | 0.1 | nih.gov |

| 16 | Naphthyl | Phenyl | PC-3 | 5.1 | nih.gov |

| 47 | Varied | Halogen-substituted carboxamide | MIAPaCa | 0.41 | nih.govtandfonline.com |

| 47 | Varied | Halogen-substituted carboxamide | K-562 | 0.77 | nih.govtandfonline.com |

| 29 | Varied | Unsubstituted heteroaryl | PA-1 | 0.41 | nih.govtandfonline.comresearchgate.net |

| 29 | Varied | Unsubstituted heteroaryl | SW620 | 1.4 | nih.govtandfonline.comresearchgate.net |

In the realm of antimicrobial agents, particularly against Mycobacterium tuberculosis, substituents linked via a piperazine (B1678402) ring at the C-2 position have been explored. A study on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives found that the nature of the acyl group on the piperazine moiety was critical for activity. rsc.orgrsc.org The derivative ANA-12 , which features a 5-nitrofuran heteroaromatic ring attached to the piperazine, demonstrated remarkable anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. rsc.orgrsc.orgnih.gov This was significantly more potent than derivatives with substituted anilines or N-phenylacetamide groups, which showed moderate to good activity (MIC values of 12.5 µg/mL). rsc.orgrsc.org

Table 2: Impact of Piperazine Substituents on Anti-Tubercular Activity of 1,8-Naphthyridine Derivatives

| Compound ID (from source) | Substituent on Piperazine Ring | Target Strain | MIC (µg/mL) | Reference |

| ANA-12 | 5-Nitrofurancarbonyl | M. tuberculosis H37Rv | 6.25 | rsc.orgrsc.orgnih.gov |

| ANC-2 | Substituted Aniline | M. tuberculosis H37Rv | 12.5 | rsc.orgrsc.org |

| ANA-1 | N-phenylacetamide | M. tuberculosis H37Rv | 12.5 | rsc.orgrsc.org |

| ANA 6-8 | N-phenylacetamide derivatives | M. tuberculosis H37Rv | 12.5 | rsc.orgrsc.org |

Positional Effects of Pyridine (B92270) Substitution on the Naphthyridine Core

The spatial arrangement of substituents on aryl rings attached to the naphthyridine core can dramatically influence biological activity. While direct SAR studies comparing positional isomers of pyridine on the 1,8-naphthyridine core are limited, valuable insights can be drawn from studies on related naphthyridine isomers, such as 1,5-naphthyridines, which serve as a strong model for these principles.

Design Principles for Modulating Target Interaction Specificity

The 1,8-naphthyridine scaffold serves as a versatile template for designing ligands with high specificity for diverse biological targets. Key design principles involve molecular hybridization and scaffold modification to achieve desired interactions within the target's binding site.

One prominent strategy is the design of 1,8-naphthyridine derivatives as inhibitors of topoisomerase enzymes, which are critical targets in cancer therapy. nih.gov For example, by conjugating various substituted phenyl rings to the N-1 position, a series of compounds were designed as potential topoisomerase II (Topo II) inhibitors. Molecular docking studies suggested a unique binding pattern for the most active compounds within the etoposide (B1684455) binding pocket of Topo II, validating their role as "Topo II poisons" that stabilize the enzyme-DNA cleavage complex. nih.gov This approach demonstrates how extending the scaffold from the N-1 position can be used to specifically target pockets in enzymes like topoisomerases. insilico.eu

Another design principle is molecular hybridization, where the 1,8-naphthyridine core is combined with other known pharmacophores to create a new molecule with enhanced or novel activity. nih.gov This approach was used to develop anti-tubercular agents by integrating the 1,8-naphthyridine scaffold with piperazine and benzamide (B126) moieties, which are known to be effective against M. tuberculosis. nih.gov This strategy aims to create multi-functional molecules that can interact with multiple targets or have improved pharmacokinetic properties.

Furthermore, the 1,8-naphthyridine core can be tailored to target specific receptors. For instance, new derivatives have been designed as H1 receptor (H1R) antagonists. researchgate.net By modifying the scaffold to mimic the chemical features of known antihistamines, researchers developed compounds with promising bronchorelaxant effects. Molecular docking confirmed that these designed molecules could fit into the active site of the H1 receptor, demonstrating that the scaffold can be rationally modified to achieve specificity for G-protein coupled receptors. researchgate.net

Role of Functional Groups in Enhancing Efficacy and Selectivity of Naphthyridine Analogs

Specific functional groups appended to the 1,8-naphthyridine core are instrumental in enhancing therapeutic efficacy and target selectivity. The strategic placement of these groups can influence binding affinity, pharmacokinetic properties, and the mechanism of action.

The 2-amino group, as present in the parent compound 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine, is a key functional group. It is known to be a crucial feature for small molecules that bind to DNA, where it can act as a hydrogen bond donor to interact with nucleotide bases. oup.com This ability to form specific hydrogen bonds is a cornerstone of selectivity for DNA-related targets.

The nature of the substituent at the C-3 position significantly influences the biological profile. A carboxylic acid group at C-3 is a hallmark of many quinolone and naphthyridine antibacterial agents, including nalidixic acid. nih.gov This acidic group is often crucial for binding to the target enzyme, DNA gyrase. nih.gov However, converting this carboxylic acid to a carbonitrile or carboxamide can shift the activity profile towards anticancer efficacy. nih.govrsc.org This change alters the molecule's electronic distribution and hydrogen bonding capacity, redirecting its targeting from bacterial enzymes to mammalian cancer-related targets like topoisomerases.

Halogen atoms (F, Cl, Br) are frequently incorporated into 1,8-naphthyridine designs to enhance efficacy. The introduction of a fluorine atom, particularly at the C-6 position, is a well-established strategy in the development of fluoroquinolone antibiotics, where it significantly enhances antibacterial activity. researchgate.net In anticancer derivatives, halogen substitutions on peripheral phenyl rings can increase potency by modifying lipophilicity, which can improve cell membrane permeability, and by forming specific halogen bonds within the target's active site. nih.govtandfonline.com

Interestingly, some 1,8-naphthyridine derivatives that lack potent intrinsic antibacterial activity can act as powerful adjuvants, enhancing the efficacy of existing antibiotics against multi-resistant bacterial strains. nih.gov For example, 7-acetamido-1,8-naphthyridin-4(1H)-one, which has a high MIC (≥1024 µg/mL), was shown to significantly reduce the MIC of fluoroquinolones like ofloxacin (B1677185) and lomefloxacin (B1199960) against resistant E. coli. nih.gov This synergistic effect suggests that the functional groups on the naphthyridine core can modulate bacterial resistance mechanisms, such as efflux pumps, thereby restoring the efficacy of conventional antibiotics. nih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 Pyridin 3 Yl 1,8 Naphthyridin 2 Amine

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Molecular docking studies on various 1,8-naphthyridine (B1210474) derivatives have revealed key interaction patterns with different protein targets. For instance, studies on N-phenyl-3-aryl-1,8-naphthyridin-2-amines and 4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenols have demonstrated their potential as antibacterial agents by understanding their interactions with bacterial proteins. While specific studies on 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine are not extensively documented, the analysis of structurally similar compounds provides valuable insights. The 1,8-naphthyridine core is known to act as a versatile scaffold in medicinal chemistry.

The nitrogen atoms within the 1,8-naphthyridine ring system and the pyridine (B92270) moiety of this compound are expected to act as hydrogen bond acceptors. The exocyclic amine group can serve as a hydrogen bond donor. Furthermore, the aromatic nature of both the naphthyridine and pyridine rings allows for potential π-π stacking interactions with aromatic residues in a protein's active site. These non-covalent interactions are crucial for the stable binding of a ligand to its protein target.

In silico studies of other 1,8-naphthyridine derivatives have shown good binding efficiency towards various receptors, suggesting that modifications at the 3rd position can significantly influence binding affinity and potency. For example, derivatives with secondary amines at this position have shown enhanced binding to the Adenosine (B11128) A2A receptor. nih.gov

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

|---|---|---|

| Hydrogen Bond Donor | Exocyclic Amine (-NH2) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Naphthyridine Nitrogens, Pyridine Nitrogen | Arg, Lys, His, Asn, Gln, Ser, Thr, Main-chain N-H |

| π-π Stacking | Naphthyridine Ring, Pyridine Ring | Phe, Tyr, Trp, His |

The prediction of binding modes through molecular docking can provide a three-dimensional representation of the ligand-protein complex. For this compound, it is anticipated that the planar naphthyridine and pyridine rings would orient themselves within a binding pocket to maximize favorable interactions.

Docking studies of related N-phenyl-3-aryl-1,8-naphthyridin-2-amines have shown that the orientation of the aryl group at the 3-position is critical for fitting into the hydrophobic pockets of the active site. Similarly, the pyridin-3-yl group in the target compound is expected to play a significant role in defining its binding orientation. The specific interactions would depend on the topology and amino acid composition of the target protein's active site. For example, in a kinase inhibitor context, the nitrogen atoms of the heterocyclic systems could form crucial hydrogen bonds with the hinge region of the kinase.

Computational models can predict the binding energy and docking scores, which are indicative of the binding affinity. While specific scores for this compound are not available, studies on similar 1,8-naphthyridine derivatives have reported docking scores that correlate with their biological activities. researchgate.net

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to understand the electronic properties and predict the spectroscopic behavior of molecules.

DFT calculations can provide detailed information about the electronic structure of this compound. The distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are key parameters that can be determined.

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org For a molecule like this compound, the HOMO is likely to be localized on the electron-rich 1,8-naphthyridin-2-amine (B92204) moiety, while the LUMO may be distributed over the entire π-conjugated system, including the pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. DFT studies on related pyridine and naphthyridine derivatives have been used to calculate these parameters and correlate them with observed chemical and biological activities. nih.govdntb.gov.ua

| Molecular Orbital | Predicted Localization | Significance |

|---|---|---|

| HOMO | Primarily on the 1,8-naphthyridin-2-amine moiety | Electron-donating ability, site of oxidation |

| LUMO | Distributed over the entire π-system including the pyridine ring | Electron-accepting ability, site of reduction |

| HOMO-LUMO Gap | Moderate (based on related structures) | Indicator of chemical reactivity and electronic transition energy |

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra.

For this compound, the electronic transitions are expected to be of π-π* and n-π* character. The presence of the electron-donating amine group and the electron-withdrawing nature of the pyridine and naphthyridine rings can lead to intramolecular charge transfer (ICT) transitions upon photoexcitation. These ICT transitions are often characterized by a significant shift in electron density from the donor part (naphthyridin-amine) to the acceptor part (pyridine). TD-DFT calculations on similar donor-acceptor systems have successfully predicted such transitions and their corresponding absorption wavelengths. ias.ac.in The solvent environment can also influence these transitions, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).

Computational modeling can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, DFT calculations can be used to model the reaction pathway. This includes identifying transition states, intermediates, and calculating activation energies.

For example, the amination of a 2-chloro-1,8-naphthyridine (B101967) precursor with 3-aminopyridine (B143674) could be modeled to understand the energetics of the reaction and the role of any catalysts. Such studies provide a deeper understanding of the reaction mechanism at a molecular level and can aid in optimizing reaction conditions. Computational studies on the synthesis of related pyrrolo[1,5-a]-1,8-naphthyridine derivatives have successfully elucidated their formation mechanisms. ias.ac.inias.ac.in

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds based on the 1,8-naphthyridine scaffold, MD simulations provide critical insights into their conformational stability and the dynamics of their interaction with biological targets, such as proteins and enzymes.

Research on various 1,8-naphthyridine derivatives has utilized MD simulations to elucidate their binding stability within receptor active sites. For instance, in a study of novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues designed as anti-mycobacterial agents, MD simulations were performed for 100 nanoseconds. rsc.orgrsc.orgrsc.org These simulations were crucial for investigating the stability, conformation, and intermolecular interactions of the most active compound when bound to its target protein, enoyl-ACP reductase (InhA). rsc.orgrsc.org The simulations help confirm that the compound remains stably bound within the active site, which is a prerequisite for its biological activity.

Similarly, MD simulation studies on other 1,8-naphthyridine derivatives targeting the human A2A adenosine receptor suggested that specific synthesized compounds could form a stable complex with the receptor. nih.gov By analyzing the trajectory of the ligand-protein complex over the simulation period, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent and selective binding. These computational findings are vital for validating molecular docking results and providing a dynamic understanding of the binding event, which static models cannot offer. nih.govmdpi.com

The primary goals of using MD simulations in this context include:

Assessing Binding Stability: To confirm that the ligand remains in the binding pocket of the target protein over a simulated period.

Analyzing Conformational Changes: To observe how the ligand and protein adapt to each other upon binding.

Investigating Intermolecular Interactions: To identify and analyze the persistence of key interactions (e.g., hydrogen bonds) that contribute to binding affinity. mdpi.com

Calculating Binding Free Energies: To provide a quantitative estimate of the binding affinity, which helps in ranking potential drug candidates.

These simulations offer a detailed view of the molecular interactions that govern the stability and function of 1,8-naphthyridine-based compounds, guiding further structural modifications to enhance their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies central to modern drug design, enabling researchers to correlate the chemical structure of compounds with their biological activity. nih.gov These methods are particularly valuable in optimizing lead compounds from the 1,8-naphthyridine class by identifying the key structural features required for their therapeutic effects.

Pharmacophore Modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. For classes of compounds similar to 1,8-naphthyridines, such as quinolines and pyridines, pharmacophore models have been successfully generated to guide the discovery of new potent agents. nih.govresearchgate.netrsc.org For example, a study on cytotoxic quinolines as tubulin inhibitors identified a six-point pharmacophore model (AAARRR.1061) consisting of three hydrogen bond acceptors and three aromatic ring features as being crucial for activity. nih.gov This model serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements, thereby prioritizing molecules for synthesis and testing.

QSAR studies build mathematical models that relate the physicochemical properties of a series of compounds to their biological activities. rsc.org 2D-QSAR and 3D-QSAR are used to understand how variations in substituents and structural properties influence potency. In research involving pyridine-3-carbonitriles, a 2D-QSAR study was developed to create a statistically significant model correlating structural features with vasorelaxant activity. rsc.org Such models are powerful predictive tools; they can estimate the activity of newly designed, unsynthesized compounds, allowing chemists to focus on derivatives predicted to have the highest potency. nih.govdntb.gov.ua

The integration of these methods provides a robust framework for lead optimization. A validated pharmacophore model can reveal the crucial interaction points, while a QSAR model can quantify the impact of modifying specific parts of the molecular scaffold. rsc.org

Table 1: Example of Features Identified in a Pharmacophore Model for Heterocyclic Compounds

| Feature Type | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (A) | An atom with a lone pair of electrons (e.g., N, O) capable of accepting a hydrogen bond. | Forms key interactions with amino acid residues like Serine or Threonine in a protein's active site. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons, such as a pyridine or phenyl ring. | Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine. |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Fits into hydrophobic pockets within the target protein, contributing to binding affinity. |

| Hydrogen Bond Donor (D) | A hydrogen atom bonded to an electronegative atom (e.g., N-H, O-H). | Donates a hydrogen bond to an acceptor group on the target protein. |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters (ADME) for Research Leads

Before a compound can be considered a viable drug candidate, it must exhibit not only potent biological activity but also favorable pharmacokinetic properties. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and persistence of a drug in the body. In silico computational tools are widely used to predict the ADME profiles and "drug-likeness" of research leads, such as derivatives of the 1,8-naphthyridine scaffold, early in the discovery process. researchgate.netnih.govrsc.org

The prediction of these properties helps to identify compounds that are likely to fail later in development due to poor pharmacokinetics, thereby saving significant resources. cmjpublishers.com Various software and web-based platforms, including SwissADME and pkCSM, are employed to calculate these parameters based on the molecule's structure. cmjpublishers.comresearchgate.net

A key component of drug-likeness assessment is "Lipinski's Rule of Five," which outlines physicochemical properties common among orally active drugs. Studies on 1,8-naphthyridine analogues frequently evaluate these parameters to ensure candidates have a higher probability of good oral absorption. rsc.org

The common in silico predicted parameters include:

Molecular Weight (MW): Influences diffusion and absorption.

LogP (Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These impact solubility and binding to targets.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and transport.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

Computational studies on new 1,8-naphthyridine-3-carboxylic acid and 1,8-naphthyridine-3-carbonitrile derivatives have shown that these in silico predictions are integral to the design process. rsc.orgresearchgate.netnih.gov The results from these analyses guide the selection of compounds for synthesis and further experimental evaluation, ensuring that the developed leads have a balanced profile of potency and favorable ADME properties. rsc.orgrsc.org

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for a Hypothetical 1,8-Naphthyridine Derivative

| Parameter | Predicted Value | Acceptable Range/Interpretation |

| Molecular Weight ( g/mol ) | 350.4 | < 500 (Lipinski's Rule) |

| LogP | 2.8 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 2 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule) |

| Lipinski's Rule Violations | 0 | 0 is ideal; >1 suggests potential bioavailability issues. |

| Aqueous Solubility (LogS) | -3.5 | > -4 is often considered soluble. |

| BBB Permeant | No | Indicates the compound is unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Predicts a lower risk of interaction with drugs metabolized by this enzyme. |

Mechanistic Insights into the Biological Activity of 1,8 Naphthyridine Derivatives

Mechanisms of Action at the Molecular and Cellular Level

The versatility of the 1,8-naphthyridine (B1210474) core allows for substitutions that can fine-tune its interaction with specific biological targets. This has led to the development of derivatives that function through distinct molecular mechanisms, including the inhibition of essential enzymes and the antagonism of cellular receptors.

DNA Gyrase and Topoisomerase Inhibition by Naphthyridine Analogs

A primary and well-established mechanism for the antimicrobial and anticancer activity of many 1,8-naphthyridine derivatives is the inhibition of DNA gyrase and topoisomerases. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Bacterial DNA Gyrase (Topoisomerase II): The antibacterial action of the first-generation 1,8-naphthyridine antibiotic, nalidixic acid, is based on its ability to selectively inhibit the A subunit of bacterial DNA gyrase. nih.gov This inhibition blocks the DNA replication process, leading to bacterial cell death. Newer derivatives, such as enoxacin (B1671340) and trovafloxacin, also target DNA gyrase, as well as another essential bacterial enzyme, topoisomerase IV. nih.gov This dual-targeting mechanism helps to broaden the spectrum of activity and combat resistance. The inhibition process typically involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and results in lethal double-strand breaks. nih.gov

Human Topoisomerases: Certain 1,8-naphthyridine derivatives have been developed as anticancer agents by targeting human topoisomerase II. nih.gov Similar to their action in bacteria, these compounds trap the enzyme-DNA complex, leading to permanent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells. Molecular docking studies and enzymatic assays have shown that specific derivatives can effectively bind to the ATP-binding pocket of topoisomerase II, functioning as "Topo II poisons".

Protein Kinase Inhibition by 1,8-Naphthyridine Derivatives

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,8-naphthyridine scaffold has been successfully utilized to develop potent protein kinase inhibitors. researchgate.net

Research has led to the identification of aminonaphthyridine compounds as potent inhibitors of specific kinases, such as the RET kinase, which is implicated in certain types of lung and thyroid cancers. nih.gov One study detailed a nicotinamide (B372718) aminonaphthyridine derivative, HSN608, that inhibited RET kinase and its mutant forms with high potency. nih.gov Further research has produced 1,8-naphthyridine derivatives that act as highly selective inhibitors of the mammalian Target of Rapamycin (mTOR) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, both of which are critical targets in cancer therapy. nih.govbioworld.com The mechanism involves competitive binding to the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation and survival.

| Compound Class | Target Kinase | IC₅₀ | Biological Effect |

| Benzonapthridinone | mTOR | ~1 µM (DNA-PK) | Inhibition of cancer cell proliferation |

| Aminonaphthyridine | RET | ~3 nM | Inhibition of RET-driven cancer cell growth |

| Naphthyridine Derivative | ATR | 201 nM | Antiproliferative activity |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. nih.govnih.govbioworld.com

Adenosine (B11128) Receptor Antagonism Studies

Adenosine receptors are G protein-coupled receptors that play significant roles in the cardiovascular, nervous, and immune systems. Certain 1,8-naphthyridine derivatives have been synthesized and identified as potent and selective antagonists for the A1 and A3 adenosine receptor subtypes. The mechanism of action involves competitive binding to the receptor, which blocks the endogenous ligand, adenosine, from binding and initiating downstream signaling pathways. A1 and A3 receptor subtypes typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cellular cyclic AMP (cAMP) levels. By blocking this interaction, 1,8-naphthyridine antagonists prevent this signaling cascade.

Structure-activity relationship studies have shown that substitutions at various positions on the naphthyridine ring can greatly modulate binding affinity and selectivity for different adenosine receptor subtypes. This targeted antagonism has potential therapeutic applications in inflammatory diseases and glaucoma.

Penicillin-Binding Protein (PBP) Inhibition Mechanisms

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of these proteins is the mechanism of action for β-lactam antibiotics. While the primary antimicrobial mechanism for most known 1,8-naphthyridines is DNA gyrase inhibition, recent research has explored their potential to also target PBPs.

A study focused on the synthesis of novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones showed their potential as inhibitors of PBP6. researchgate.net Molecular docking simulations indicated that these compounds could fit within the binding site pocket of the protein. researchgate.net The proposed mechanism is the acylation of a catalytic serine residue within the PBP active site, which inactivates the enzyme and disrupts cell wall synthesis, ultimately leading to bacterial lysis. This represents an alternative antibacterial strategy for this class of compounds, potentially circumventing resistance mechanisms associated with DNA gyrase mutations.

Elucidation of Antihistaminic Activity via H1 Receptor Antagonism

Histamine (B1213489) H1 receptors are involved in allergic responses, and their antagonism can alleviate symptoms associated with conditions like allergic rhinitis and urticaria. Studies have demonstrated that 1,8-naphthyridine-3-carboxylic acid derivatives can be designed to act as H1 receptor antagonists. The mechanism involves competitive and reversible binding to the H1 receptor, which prevents histamine from binding and activating it. This blockade inhibits the release of pro-inflammatory mediators, resulting in effects such as bronchodilation. Molecular docking studies have helped to understand the binding modes of these compounds within the H1 receptor's active site, guiding the synthesis of derivatives with improved antihistaminic profiles.

Molecular Pathways of Antimicrobial Activity, including inhibition of DNA replication and microRNA expression

The antimicrobial effects of 1,8-naphthyridine derivatives are multifaceted, extending beyond the direct inhibition of enzymatic targets to the modulation of gene expression pathways.

The most direct molecular pathway is the inhibition of DNA replication . As discussed, compounds like nalidixic acid and enoxacin are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov By stabilizing the covalent enzyme-DNA complex, these drugs introduce lethal double-strand breaks in the bacterial chromosome. This action effectively halts DNA replication and transcription, preventing the bacteria from multiplying or repairing cellular damage, which rapidly leads to cell death. nih.govmdpi.com

A more recently discovered mechanism for some 1,8-naphthyridine derivatives is the inhibition of microRNA (miRNA) expression . nih.gov MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. The fluoroquinolone-like 1,8-naphthyridine derivative, enoxacin, has been shown to inhibit the expression of microRNAs in both Gram-positive and Gram-negative bacteria. nih.gov It achieves this by binding to the bacterial Dicer enzyme, which is responsible for processing precursor miRNAs into their mature, functional form. By inhibiting this process, enoxacin disrupts the normal gene regulation networks in bacteria, contributing to its antimicrobial effect. This mechanism represents a novel pathway for antibiotic action that is distinct from direct DNA or protein synthesis inhibition.

| Compound | Target Organism(s) | MIC (μg/mL) |

| Derivative ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 |

| Derivative ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 |

| Derivative 63b (chloro sub.) | Staphylococcus aureus | 35.5 |

| Derivative 63d (chloro sub.) | Escherichia coli | 40.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data compiled from multiple sources. nih.govrsc.org

Receptor-Mediated Biological Responses and Signaling Cascades

In the absence of direct experimental data on the specific receptor interactions of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine, a mechanistic understanding can be inferred by examining the well-documented biological activities of its core structures: the 1,8-naphthyridine nucleus and the pyridin-3-yl moiety. The extensive body of research on analogues containing these scaffolds allows for the formulation of scientifically grounded hypotheses regarding the potential receptor-mediated responses and signaling cascades modulated by the title compound.

The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Its derivatives have been shown to interact with a variety of receptors and enzymes, leading to a broad spectrum of pharmacological effects. Notably, the 1,8-naphthyridine core is a key feature of many antibacterial agents that function as DNA gyrase inhibitors. By targeting this bacterial topoisomerase, these compounds impede DNA replication, leading to bacterial cell death. The structural similarities between this compound and known 1,8-naphthyridine-based DNA gyrase inhibitors suggest that it may exhibit similar antibacterial properties through this mechanism.

Furthermore, the 1,8-naphthyridine nucleus has been identified as a privileged scaffold for the development of adenosine A2A receptor antagonists. The adenosine A2A receptor, a G-protein coupled receptor, is involved in various physiological processes, including the regulation of inflammation and neuronal activity. Antagonism of this receptor has shown therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's disease. Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have indicated that modifications at various positions on the naphthyridine ring can significantly influence binding affinity and selectivity for the A2A receptor. nih.gov

The pyridin-3-yl substituent also contributes significantly to the potential biological profile of this compound. The pyridine (B92270) ring is a common structural motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Compounds containing the pyridin-3-yl group have been reported to act as inhibitors of various kinases, such as Bcr-Abl, and to modulate signaling pathways implicated in cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.govresearchgate.net For instance, certain pyridin-3-yl derivatives have demonstrated the ability to down-regulate the phosphorylation of key proteins in these cascades, leading to anti-proliferative and anti-invasive effects in cancer cell lines. nih.gov

Given the established activities of its constituent fragments, it is plausible that this compound could function as a multi-target agent. Its biological activity may arise from the inhibition of bacterial DNA gyrase, the antagonism of adenosine A2A receptors, or the modulation of key cellular signaling pathways through kinase inhibition. The interplay between the 1,8-naphthyridin-2-amine (B92204) core and the pyridin-3-yl substituent would ultimately determine the compound's specific receptor-binding profile and downstream signaling effects. Further experimental validation is necessary to elucidate the precise molecular mechanisms of action of this compound.

Research Findings on Structurally Related Compounds

To provide a more concrete, albeit inferred, understanding of the potential biological activity of this compound, the following tables summarize the in vitro activities of structurally related 1,8-naphthyridine derivatives.

| Compound | Target | IC50 (µM) | Organism |

|---|---|---|---|

| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acid derivative (Compound 14) | DNA Gyrase | 1.95 (MIC90 µg/mL) | E. coli |

| Novel Bacterial Type II Topoisomerase Inhibitor (NBTI) 5 | DNA Gyrase | 0.007 | S. aureus |

| Novel Bacterial Type II Topoisomerase Inhibitor (NBTI) 6 | DNA Gyrase | 0.011 | S. aureus |

| Novel Bacterial Type II Topoisomerase Inhibitor (NBTI) 9 | DNA Gyrase | 0.067 | S. aureus |

| Compound | Receptor | Ki (nM) | Species |

|---|---|---|---|

| 9-ethyl-8-ethoxyadenine (ANR 94) | Adenosine A1 Receptor | 2400 | Human |

| Adenosine A2A Receptor | 46 | Human | |

| Adenosine A2B Receptor | >30000 | Human | |

| Adenosine A3 Receptor | 21000 | Human | |

| 1,3-diethyl-7-methylxanthine derivative (14b) | Adenosine A1 Receptor | 52.2 | Human |

| Adenosine A2A Receptor | 167 | Human |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be mapped.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the naphthyridine core, the pyridine (B92270) ring, and the amine group. The protons on the aromatic rings typically appear in the deshielded region (δ 7.0-9.0 ppm) due to aromatic ring currents. nih.govrsc.org The NH₂ protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. This signal can be confirmed by D₂O exchange, where the peak disappears from the spectrum. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 13 signals corresponding to its carbon framework. Carbons in the aromatic heterocyclic rings are expected to resonate in the δ 110-160 ppm range. rsc.orgnih.gov The specific chemical shifts are influenced by the nitrogen atoms within the rings and the electronic effects of the substituents.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign protons within the individual pyridine and naphthyridine ring systems. An HSQC or HMQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amine (NH₂) | 5.0 - 7.0 (Broad) | Shift is variable; peak disappears upon D₂O exchange. |

| ¹H | Naphthyridine & Pyridine Protons | 7.0 - 9.0 | Complex multiplet patterns expected due to spin-spin coupling. |

| ¹³C | Naphthyridine & Pyridine Carbons | 110 - 160 | Quaternary carbons will have lower intensity. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (NH₂) group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. nih.govspectroscopyonline.com A broad N-H bending vibration may also be observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine and pyridine rings are expected in the 1400-1600 cm⁻¹ range. nih.gov

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring systems, complementing the information obtained from the IR spectrum. mdpi.com

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| > 3000 | C-H Stretch | Aromatic Rings |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₃H₁₀N₄), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The expected exact mass allows for unambiguous confirmation of the chemical formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. mdpi.com Under EI conditions, the molecule is expected to fragment in a characteristic manner. Potential fragmentation pathways could involve the loss of small molecules like HCN or cleavage of the bond between the pyridine and naphthyridine rings, providing valuable structural clues. mdpi.com

Table 3: Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₄ |

| Molecular Weight (Monoisotopic) | 222.0905 g/mol |

| Expected [M+H]⁺ (ESI) | m/z 223.0978 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. tu.edu.iq The extensive π-conjugated system of this compound, which includes both the naphthyridine and pyridine rings, is expected to give rise to strong absorptions in the UV region.

The spectrum would likely be characterized by intense bands corresponding to π→π* transitions. pku.edu.cn The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are indicative of the extent of conjugation. Solvatochromism, a shift in λ_max with solvent polarity, may also be observed, providing insight into the nature of the electronic ground and excited states. The analysis can be further supported by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the observed electronic transitions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, GC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and assess the purity of a sample. rsc.org A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be used to achieve good separation. The spot corresponding to the compound can be visualized under UV light (typically at 254 nm) due to its UV-absorbing aromatic structure. epfl.ch Derivatization reagents can also be employed for visualization if needed. labinsights.nl

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. mdpi.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would be employed. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly.

Table 4: Compound Names Mentioned

Future Research Directions and Potential Applications in Academic Science

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Traditional synthetic routes for 1,8-naphthyridines often involve harsh reaction conditions, expensive metal catalysts, and hazardous organic solvents. nih.govacs.org Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

Key areas of exploration include:

Green Chemistry Approaches: Utilizing water as a solvent is a primary goal for sustainable synthesis. nih.gov The Friedlander condensation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous conditions using inexpensive and biocompatible ionic liquids like choline hydroxide (ChOH) as a catalyst. nih.govacs.orgnih.gov This metal-free approach not only avoids toxic solvents but also simplifies product separation. nih.govacs.org

Microwave-Assisted Synthesis: Microwave-induced organic reaction enhancement (MORE) has emerged as a powerful tool for rapid and efficient synthesis. researchgate.net Applying this technique to the Friedlander condensation, particularly under solvent-free conditions with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), can significantly reduce reaction times and improve yields.

Catalyst Development: The exploration of novel, inexpensive, and reusable catalysts is crucial. Diammonium hydrogen phosphate (DAHP) has been used as an efficient catalyst for the synthesis of 1,8-naphthyridine (B1210474) derivatives in aqueous ethanol, offering mild reaction conditions and excellent yields. oaji.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for 1,8-Naphthyridines

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, DMF) | Water, Aqueous ethanol, Solvent-free |

| Catalyst | Expensive/toxic metal catalysts (e.g., Pd(PPh3)4) | Inexpensive, biocompatible catalysts (e.g., Choline hydroxide, DABCO, DAHP) |

| Conditions | Often harsh (high temperatures, long reaction times) | Milder conditions, shorter reaction times (especially with microwave assistance) |

| Workup | Often complex, requires chromatography | Simpler workup and product isolation |

| Environmental Impact | Higher | Lower |

Design and Synthesis of Advanced 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine Analogs with Tailored Biological Profiles

The 1,8-naphthyridine scaffold is a versatile platform for structural modification to optimize biological activity. tandfonline.com Designing and synthesizing advanced analogs of this compound can lead to compounds with enhanced potency and selectivity for specific biological targets.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure is essential to understand how different functional groups influence biological activity. For quinoline and naphthyridine derivatives, it has been observed that specific substitutions at various positions on the rings are crucial for eliciting cytotoxicity. nih.gov For instance, modifications at the 3-position of the 1,8-naphthyridine ring have been shown to be important for their biological profiles. researchgate.net

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties can create hybrid molecules with novel or enhanced activities. rsc.org This approach has been successfully used to develop potent anti-mycobacterial agents. rsc.orgnih.gov

Introduction of Diverse Substituents: The synthesis of a series of analogs with various substituents (e.g., halogens, alkyl, aryl, heterocyclic groups) on both the pyridinyl and naphthyridinyl rings will allow for the fine-tuning of physicochemical properties and biological activity. nih.govresearchgate.net The introduction of a nitrile group, for example, can increase binding affinity and improve the pharmacokinetic profile. nih.gov

Integration of Multi-Omics Data with Computational Studies for Deeper Mechanistic Understanding

To fully understand the mechanism of action of this compound and its analogs, a multidisciplinary approach is necessary. Integrating high-throughput experimental data with computational modeling can provide profound insights into how these compounds interact with biological systems.

Future research in this area will focus on:

Computational Modeling: Density Functional Theory (DFT) and noncovalent interaction (NCI) plot index analysis can elucidate reaction mechanisms for novel synthetic pathways. nih.govacs.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict the binding modes and affinities of 1,8-naphthyridine derivatives to their biological targets, such as enzymes or receptors. acs.orgnih.govrsc.org These in silico studies can guide the design of more potent analogs. rsc.org

Genomic and Proteomic Approaches: High-throughput genetic screens, such as genome-wide RNAi screening, can help identify the molecular targets of bioactive compounds. researchgate.net For example, such screens have identified zinc transporters as being associated with resistance to certain 8-hydroxy-naphthyridine compounds in T. brucei. researchgate.net Analyzing changes in gene and protein expression profiles in response to treatment with the compound can reveal the pathways and cellular processes that are affected.

Development of High-Throughput Screening (HTS) Assays for New Target Identification

Identifying the specific biological targets of this compound is crucial for its development as a therapeutic agent or research tool. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. chemdiv.com

Future efforts in this domain will include:

Cell-Based Assays: Developing cell-based assays is critical as they provide a more physiologically relevant environment compared to biochemical assays. reactionbiology.com High-content screening (HCS) using automated microscopy can be employed to assess the effects of compounds on cellular morphology, protein localization, and other cellular phenotypes. acs.org

Targeted Kinase Inhibitor Screening: Since many 1,8-naphthyridine derivatives exhibit kinase inhibitory activity, developing HTS assays against a panel of kinases is a promising strategy. nih.govreactionbiology.com Various assay formats, including fluorescence-based, luminescence-based, and radiometric assays, can be utilized to measure kinase activity and identify potent and selective inhibitors. reactionbiology.com

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to induce a desired change in a cellular or organismal model of a disease, without prior knowledge of the target. acs.org Hits from such screens can then be further investigated to identify their molecular targets.

Table 2: High-Throughput Screening Assay Formats for Kinase Inhibitor Discovery

| Assay Type | Principle | Advantages |

|---|---|---|

| Biochemical Assays | Measures direct inhibition of purified enzyme activity. | Robust, quantitative, useful for initial discovery. rsc.org |

| Fluorescence Polarization (FP) | Measures changes in the rotational diffusion of a fluorescently labeled substrate upon phosphorylation. | Well-suited for HTS, homogeneous format. |

| AlphaScreen | A bead-based assay that measures the interaction between a biotinylated substrate and a phospho-specific antibody. | High sensitivity, adaptable to various targets. nih.gov |

| Cellular Phosphorylation Assays | Quantifies the phosphorylation status of a kinase substrate within intact cells, often using immunocytochemistry. | More physiologically relevant, confirms cellular activity. reactionbiology.comrsc.org |

| NanoBRET™ Target Engagement | Measures the binding of a compound to its target kinase within living cells. | Provides direct evidence of target engagement in a cellular context. reactionbiology.com |

Investigation of Biophysical Interactions with Biological Macromolecules

Understanding the direct physical interactions between this compound and its biological targets is fundamental to elucidating its mechanism of action. Various biophysical techniques can be employed to characterize these interactions in detail.

Future research will involve:

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of how the compound binds to its target protein. This information is invaluable for structure-based drug design.

Binding Affinity and Thermodynamics: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

DNA/RNA Binding: Given that some 2-amino-1,8-naphthyridine derivatives are known to bind to specific DNA and RNA sequences, investigating the interaction of this compound with nucleic acids is a worthwhile pursuit. nih.gov Such studies could reveal potential applications in gene regulation or as probes for specific nucleic acid structures. Some studies have shown that 1,8-naphthyridine derivatives can inhibit topoisomerase II enzymes by binding to them. nih.gov

Sustainable and Scalable Production Methods in Laboratory Settings

For this compound and its promising analogs to be widely used in academic research, sustainable and scalable laboratory-scale synthesis methods are essential.

Future directions in this area include:

Gram-Scale Synthesis: Adapting green chemistry protocols, such as the use of aqueous media and biocompatible catalysts, for gram-scale production is a key objective. nih.govacs.orgresearchgate.netacs.org This ensures that sufficient quantities of the compound are available for extensive biological evaluation.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. nih.gov Developing automated, continuous flow methods for the synthesis of 1,8-naphthyridine derivatives could significantly streamline their production. nih.gov

Process Optimization: A thorough optimization of reaction parameters (e.g., temperature, catalyst loading, reaction time) for the most promising sustainable synthetic routes will be necessary to maximize yields and purity while minimizing waste and energy consumption.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemistry, biology, and medicine.

Q & A

Q. What isosteric replacements for the pyridinyl group could enhance target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.